- Total synthesis of quinocarcinol methyl ester, Journal of the American Chemical Society, 1985, 107(5), 1421-3

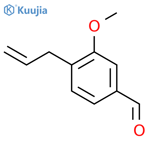

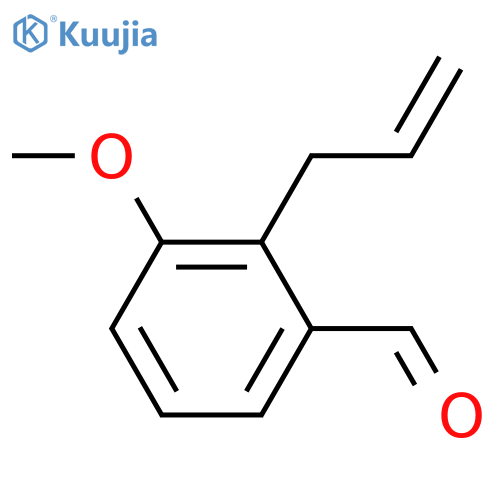

Cas no 94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-)

94956-98-6 structure

商品名:Benzaldehyde, 3-methoxy-2-(2-propenyl)-

CAS番号:94956-98-6

MF:C11H12O2

メガワット:176.211783409119

CID:735149

Benzaldehyde, 3-methoxy-2-(2-propenyl)- 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde, 3-methoxy-2-(2-propenyl)-

- 3-methoxy-2-prop-2-enylbenzaldehyde

- 2-allyl-3-methoxybenzaldehyde

- Benzaldehyde,3-methoxy-2-(2-propenyl)

- 3-Methoxy-2-(2-propen-1-yl)benzaldehyde (ACI)

- Benzaldehyde, 3-methoxy-2-(2-propenyl)- (9CI)

-

- インチ: 1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3

- InChIKey: OQOUDZFBMYRNCD-UHFFFAOYSA-N

- ほほえんだ: O=CC1C(CC=C)=C(OC)C=CC=1

計算された属性

- せいみつぶんしりょう: 176.08400

じっけんとくせい

- 密度みつど: 1.039±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 269.6±25.0 ºC (760 Torr),

- フラッシュポイント: 112.6±16.7 ºC,

- ようかいど: 極微溶性(0.25 g/l)(25ºC)、

- PSA: 26.30000

- LogP: 2.23620

Benzaldehyde, 3-methoxy-2-(2-propenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1142377-100mg |

2-Allyl-3-methoxybenzaldehyde |

94956-98-6 | 97% +(stabilized with TBC) | 100mg |

$53.0 | 2025-02-28 | |

| Ambeed | A1142377-1g |

2-Allyl-3-methoxybenzaldehyde |

94956-98-6 | 97% +(stabilized with TBC) | 1g |

$239.0 | 2025-02-28 | |

| Chemenu | CM328706-500g |

3-methoxy-2-prop-2-enylbenzaldehyde |

94956-98-6 | 95%+ | 500g |

$13986 | 2021-06-16 | |

| A2B Chem LLC | AD14439-2.5g |

Benzaldehyde, 3-methoxy-2-(2-propenyl)- |

94956-98-6 | >95% | 2.5g |

$312.00 | 2024-07-18 | |

| A2B Chem LLC | AD14439-1g |

Benzaldehyde, 3-methoxy-2-(2-propenyl)- |

94956-98-6 | >95% | 1g |

$218.00 | 2024-07-18 | |

| Chemenu | CM328706-500g |

3-methoxy-2-prop-2-enylbenzaldehyde |

94956-98-6 | 95%+ | 500g |

$13986 | 2022-06-09 | |

| Ambeed | A1142377-250mg |

2-Allyl-3-methoxybenzaldehyde |

94956-98-6 | 97% +(stabilized with TBC) | 250mg |

$89.0 | 2025-02-28 |

Benzaldehyde, 3-methoxy-2-(2-propenyl)- 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydride

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Synthesis of Substituted 2,3-Benzodiazepines, Journal of Organic Chemistry, 2016, 81(20), 9836-9847

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Synthesis of 2-substituted-3-methoxybenzaldehydes by condensation of ortho-lithiated 2-(3-methoxyphenyl)-4,4-dimethyl-Δ2-oxazoline with appropriate electrophiles, Journal of the Bangladesh Chemical Society, 1992, 5(1), 15-22

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 10 min, 25 °C

1.2 25 °C; 8 h, reflux; reflux → 25 °C

1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C

1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C

1.5 8 h, reflux

1.2 25 °C; 8 h, reflux; reflux → 25 °C

1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C

1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C

1.5 8 h, reflux

リファレンス

- PdCl2/CuCl2/Bi(OTf)3-promoted Construction of Sulfonyl Dibenzooxabicyclo[3.3.1]nonanes and Arylnaphthalenes via Intramolecular Annulation of Sulfonyl o-Allylarylchromanones, Advanced Synthesis & Catalysis, 2020, 362(24), 5736-5750

合成方法 5

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C

1.3 -78 °C; overnight, -78 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h

1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C

1.3 -78 °C; overnight, -78 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h

リファレンス

- Nickel-Catalyzed Intramolecular Hydroalkenylation of Imines, Organic Letters, 2021, 23(20), 7900-7904

合成方法 6

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Solvents: Dichloromethane ; 1 h, -78 °C

1.3 Reagents: Triethylamine ; overnight, -78 °C → rt

1.2 Solvents: Dichloromethane ; 1 h, -78 °C

1.3 Reagents: Triethylamine ; overnight, -78 °C → rt

リファレンス

- The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil), Journal of Organic Chemistry, 2004, 69(6), 1890-1902

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium carbonate

1.2 Reagents: Decalin ; heated

1.3 Reagents: Potassium carbonate Solvents: Acetone

1.2 Reagents: Decalin ; heated

1.3 Reagents: Potassium carbonate Solvents: Acetone

リファレンス

- CuI Mediated One-Pot Cycloacetalization/Ketalization of o-Carbonyl Allylbenzenes: Synthesis of Benzobicyclo[3.2.1]octane Core, Organic Letters, 2017, 19(7), 1870-1873

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate

リファレンス

- tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-Oxoisochromans, Synthesis, 2021, 53(3), 527-537

合成方法 9

はんのうじょうけん

1.1 Reagents: Dichlorophenylborane , Lithium diisopropylamide

1.2 -

1.2 -

リファレンス

- Synthesis of dihydrobenzoimidazo[2,1-a]isoquinolines, Tetrahedron Letters, 2012, 53(32), 4156-4160

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, reflux; reflux → rt

1.2 Solvents: Water ; 8 h, rt

1.2 Solvents: Water ; 8 h, rt

リファレンス

- Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-Quinagolide, Organic Letters, 2018, 20(22), 7011-7014

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 10 min, rt

1.2 6 h, reflux

1.2 6 h, reflux

リファレンス

- Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium carbonate

1.2 Solvents: Decalin ; reflux

1.3 Reagents: Potassium carbonate

1.2 Solvents: Decalin ; reflux

1.3 Reagents: Potassium carbonate

リファレンス

- Facile synthesis of substituted isoquinolines, Tetrahedron Letters, 2012, 53(16), 2125-2128

合成方法 13

はんのうじょうけん

1.1 Reagents: Butyllithium , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0.5 h, 0 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Ambiphilic Vinylcarbenoid Reactivity of (α-(Tributylstannyl)-π-allyl)palladium(II) Species, Organometallics, 2007, 26(1), 30-32

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Raw materials

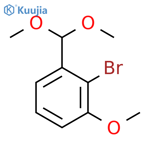

- Benzene, 2-bromo-1-(dimethoxymethyl)-3-methoxy-

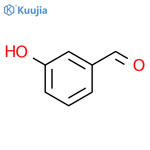

- 3-Hydroxybenzaldehyde

- 3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde

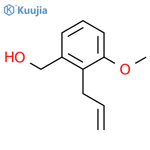

- (2-Allyl-3-methoxyphenyl)methanol

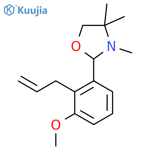

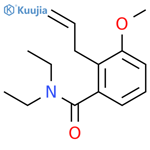

- Benzamide, N,N-diethyl-3-methoxy-2-(2-propenyl)-

- Oxazolidine, 2-[3-methoxy-2-(2-propenyl)phenyl]-3,4,4-trimethyl-

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Preparation Products

Benzaldehyde, 3-methoxy-2-(2-propenyl)- 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-) 関連製品

- 722492-70-8(2-Ethyl-3-methoxybenzaldehyde)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-

清らかである:99%

はかる:1g

価格 ($):215